N-tosylazepane-1-carboxamide
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Overview
Description
N-tosylazepane-1-carboxamide is a chemical compound characterized by the presence of a tosyl group attached to an azepane ring, which is further linked to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tosylazepane-1-carboxamide can be synthesized through the amidation of azepane-1-carboxylic acid with p-toluenesulfonyl chloride (tosyl chloride). The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-tosylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-tosylazepane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-tosylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-tosylpiperidine-1-carboxamide
- N-tosylmorpholine-1-carboxamide
- N-tosylpyrrolidine-1-carboxamide
Comparison: N-tosylazepane-1-carboxamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered (piperidine) and five-membered (pyrrolidine) counterparts. The larger ring size can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets .
Properties
CAS No. |
13078-23-4 |
---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylazepane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-12-6-8-13(9-7-12)20(18,19)15-14(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) |
InChI Key |
SMIAOERZOCCMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCCCC2 |
Origin of Product |
United States |
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